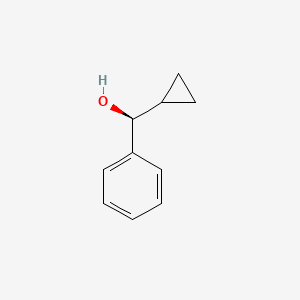
tert-Butyl (4-(mercaptomethyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-(mercaptomethyl)phenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(mercaptomethyl)phenyl)carbamate typically involves the reaction of 4-(mercaptomethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (4-(mercaptomethyl)phenyl)carbamate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential use in enzyme inhibition and as a biochemical probe.
Medicine:
- Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
- Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-(mercaptomethyl)phenyl)carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The mercaptomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of biological pathways.
Comparación Con Compuestos Similares
tert-Butyl carbamate: Used as a protecting group for amines.
tert-Butyl (4-hydroxyphenyl)carbamate: Similar structure but with a hydroxyl group instead of a mercaptomethyl group.
tert-Butyl (4-aminomethyl)phenylcarbamate: Contains an aminomethyl group instead of a mercaptomethyl group.
Uniqueness: tert-Butyl (4-(mercaptomethyl)phenyl)carbamate is unique due to the presence of the mercaptomethyl group, which provides distinct reactivity and potential applications in various fields. The combination of the tert-butyl and mercaptomethyl groups offers a balance of stability and reactivity, making it a valuable compound in organic synthesis and research.
Propiedades
Fórmula molecular |
C12H17NO2S |
|---|---|
Peso molecular |
239.34 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(sulfanylmethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-10-6-4-9(8-16)5-7-10/h4-7,16H,8H2,1-3H3,(H,13,14) |
Clave InChI |
HKSLJZCRRZJKEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


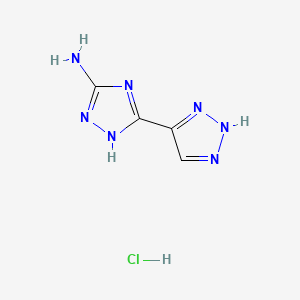
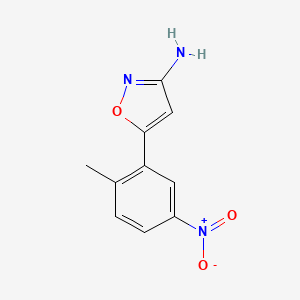

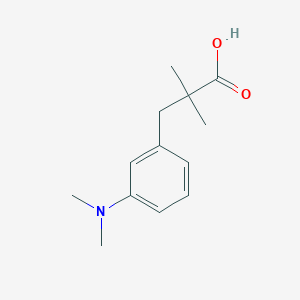
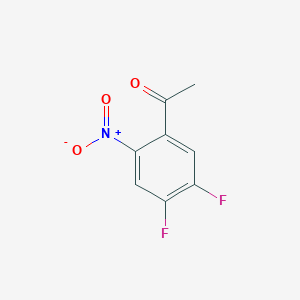
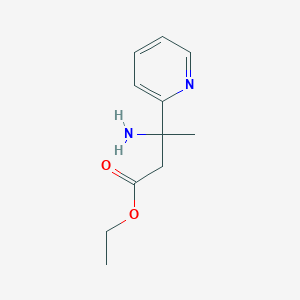

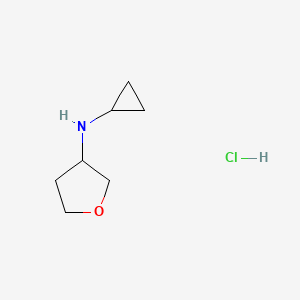

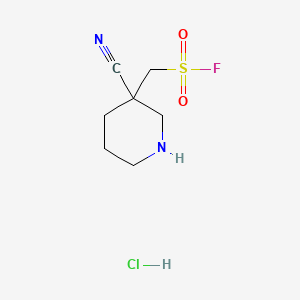
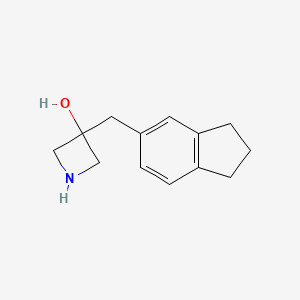
![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B13583132.png)
![2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]aceticacid](/img/structure/B13583147.png)
